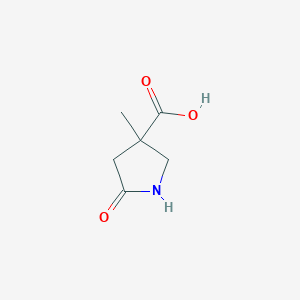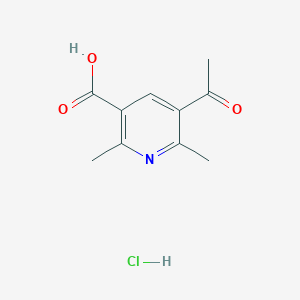
4-(3-Hydroxyazetidin-1-yl)benzoic acid
Descripción general
Descripción
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1416784-71-8 . It has a molecular weight of 193.2 and its IUPAC name is 4-(3-hydroxyazetidin-1-yl)benzoic acid . The compound is typically in the form of a white to off-white powder or crystal .
Molecular Structure Analysis
The InChI code for “4-(3-Hydroxyazetidin-1-yl)benzoic acid” is 1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure. Unfortunately, no further details about the molecular structure were found in the retrieved data.Physical And Chemical Properties Analysis
“4-(3-Hydroxyazetidin-1-yl)benzoic acid” is a white to off-white powder. It has a molecular weight of 215.2 g/mol. The compound is soluble in water, methanol, ethanol, and acetone. The melting point is in the range of 200°C to 210°C.Aplicaciones Científicas De Investigación
Metabolism and Excretion Kinetics
Research on UV filters like Uvinul A Plus®, which contains structurally related components, has provided insights into human metabolism and urinary excretion kinetics following oral and dermal dosages. Such studies help understand how similar compounds are metabolized and eliminated in humans, revealing potential applications in understanding drug metabolism and designing compounds with favorable excretion profiles (Stoeckelhuber et al., 2020).
Anticonvulsant and Neuroprotective Effects
Compounds like N-(substituted benzothiazol-2-yl)amides, through synthesis and evaluation, have shown significant anticonvulsant and neuroprotective effects. This line of research can guide the development of new therapeutic agents targeting neurological disorders, suggesting a potential application for structurally related compounds in treating epilepsy and providing neuroprotection (Hassan et al., 2012).
Inflammatory Bowel Disease Treatment
The synthesis and evaluation of mutual azo prodrugs for inflammatory bowel diseases, like the novel mutual azo prodrug of 5-aminosalicylic acid linked to related compounds, have shown effectiveness in treating ulcerative colitis. This application points to the potential use of similar compounds in developing new treatments for gastrointestinal disorders (Jilani et al., 2013).
Diuretic Properties
Studies on aminobenzoic acid derivatives have explored their diuretic properties, identifying compounds with significant activity. This research can inform the development of new diuretics based on structural analogs for treating conditions like hypertension and edema (Nielsen et al., 1975).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOEGLNKJISEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)





![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)


![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)